5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one is a chemical compound belonging to the class of furanocoumarins. It is characterized by its unique structure, which includes a furochromenone core and an oxirane ring. This compound is known for its presence in various plants, including Citrus medica and Angelica dahurica .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 3,3-dimethyloxirane and a furochromenone derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The furochromenone core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced furochromenone derivatives.
Substitution: Formation of substituted furochromenone derivatives.
Scientific Research Applications
5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-[(3,3-dimethyloxiran-2-yl)methoxy]-6-methoxychromen-2-one: Similar structure with a methoxy group at the 6-position.
(S)-8-((3,3-dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains a methoxy group at the 7-position and a methyl group at the 8-position.
4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one: A stereoisomer with similar chemical properties.
Uniqueness
5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both a furochromenone core and an oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14O5 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
5-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-16(2)14(21-16)8-19-12-7-15(17)20-13-6-11-9(3-4-18-11)5-10(12)13/h3-7,14H,8H2,1-2H3 |
InChI Key |
NUCBCBCPICFGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)COC2=CC(=O)OC3=C2C=C4C=COC4=C3)C |
Origin of Product |
United States |
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